molecular formula C13H19NO2 B12780421 3,4-Methylenedioxy-N-propylamphetamine CAS No. 74698-36-5

3,4-Methylenedioxy-N-propylamphetamine

Cat. No.: B12780421
CAS No.: 74698-36-5
M. Wt: 221.29 g/mol
InChI Key: LBXMQBTXOLBCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Methylenedioxy-N-propylamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is known for its ability to enhance the effects of hallucinogens

Preparation Methods

The synthesis of 3,4-Methylenedioxy-N-propylamphetamine typically involves the following steps:

Chemical Reactions Analysis

3,4-Methylenedioxy-N-propylamphetamine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have varying pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3,4-Methylenedioxy-N-propylamphetamine is not fully understood. it is known to enhance the effects of hallucinogens by promoting their activity. This synergistic action is thought to involve interactions with neurotransmitter systems, although the specific molecular targets and pathways remain to be elucidated .

Comparison with Similar Compounds

3,4-Methylenedioxy-N-propylamphetamine is similar to other substituted amphetamines, such as:

The uniqueness of this compound lies in its ability to enhance the effects of other hallucinogens, a property not commonly observed in other substituted amphetamines .

Properties

CAS No.

74698-36-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine

InChI

InChI=1S/C13H19NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3

InChI Key

LBXMQBTXOLBCCA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.